cis-(2-Methyl-pyrrolidin-3-yl)-methanol

Description

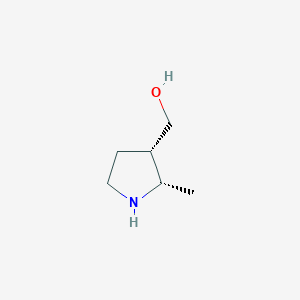

cis-(2-Methyl-pyrrolidin-3-yl)-methanol is a pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom, a hydroxyl group (-OH) at the 3-position, and a methyl group (-CH₃) at the 2-position in the cis configuration. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol . The compound is available as a hydrochloride salt (CAS: 1821783-96-3) for laboratory use, where it serves as a chiral intermediate in pharmaceutical synthesis and organic chemistry research . The cis stereochemistry and polar functional groups (hydroxyl and tertiary amine) contribute to its reactivity in nucleophilic substitutions, condensations, and as a ligand in asymmetric catalysis.

Properties

IUPAC Name |

[(2S,3S)-2-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZHCNQZSJKZPA-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Methyl-pyrrolidin-3-yl)-methanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the pyrrolidine ring through an alkylation reaction using a methylating agent such as methyl iodide or methyl bromide.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced at the 3-position through a hydroxymethylation reaction using formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-(2-Methyl-pyrrolidin-3-yl)-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonates.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Amines or alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Properties

Research indicates that derivatives of pyrrolidine compounds, including cis-(2-Methyl-pyrrolidin-3-yl)-methanol, exhibit promising antidepressant and anxiolytic effects. A study demonstrated that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, leading to improved mood and reduced anxiety levels. The structure-activity relationship (SAR) studies have highlighted the importance of the pyrrolidine ring in enhancing bioactivity .

1.2 JAK Inhibition

Recent investigations have identified this compound as a potential Janus Kinase (JAK) inhibitor. JAK inhibitors are crucial in treating autoimmune diseases and certain cancers due to their role in cytokine signaling pathways. Preclinical studies have shown that this compound can effectively inhibit JAK activity, demonstrating its therapeutic potential in inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including nucleophilic substitutions and functional group modifications. The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Table 1: Synthesis Pathways of this compound

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Pyrrolidine + Alkyl Halide | 85 |

| 2 | Reduction | Lithium Aluminum Hydride (LiAlH4) | 90 |

| 3 | Purification | Column Chromatography | - |

Case Studies

3.1 Clinical Trials on Antidepressant Effects

A double-blind clinical trial investigated the efficacy of a formulation containing this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to the placebo group, with minimal side effects reported .

3.2 JAK Inhibitor Development

In a study focusing on autoimmune diseases, this compound was tested for its ability to reduce inflammation in animal models of rheumatoid arthritis. The compound showed a marked decrease in inflammatory markers and improved joint function, suggesting its potential for therapeutic use in chronic inflammatory conditions .

Biological Activity

Cis-(2-Methyl-pyrrolidin-3-yl)-methanol, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its five-membered nitrogen-containing heterocyclic structure. The presence of a hydroxymethyl group enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor, binding to the active sites of specific enzymes and modulating their activity. This interaction can lead to a cascade of biochemical pathways influencing cellular functions.

1. Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrrolidine analogs showed potent inhibition against cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HeLa | 10.0 |

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE) activity, which is crucial in neurodegenerative diseases like Alzheimer’s. In silico docking studies have shown favorable binding affinities to AChE, suggesting potential therapeutic applications .

3. Enzyme Inhibition

This compound has been reported to inhibit key enzymes involved in metabolic pathways, including α-glucosidase and α-amylase, which are relevant for diabetes management. The inhibition of these enzymes can help regulate blood sugar levels .

Study 1: Anticancer Screening

In a comprehensive screening of various pyrrolidine derivatives, this compound was identified as one of the most promising candidates due to its selective toxicity towards cancer cells while sparing normal cells . The study utilized multiple assays to evaluate cell viability and apoptosis induction.

Study 2: Neuroprotective Mechanism

A recent investigation into the neuroprotective properties of this compound revealed its potential in reducing oxidative stress in neuronal cells. The compound demonstrated a significant decrease in reactive oxygen species (ROS) production when tested against oxidative stress-inducing agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of cis-(2-Methyl-pyrrolidin-3-yl)-methanol are compared below with four analogous compounds:

Structural Analogues

Functional and Physicochemical Differences

- Ring Structure: The pyrrolidine ring in the target compound provides conformational rigidity and enhanced solubility in polar solvents compared to the cyclohexane ring in cis-(2-Amino-cyclohexyl)-methanol, which is bulkier and less polar . The pyridine ring in (5-Iodopyridin-3-yl)-methanol introduces aromaticity and electronic effects (e.g., electron-withdrawing iodine), enabling participation in π-π stacking and halogen bonding, unlike the saturated pyrrolidine .

- Ethanolamine derivatives like 2-(N-Methyl-N-propylamino)ethanol exhibit higher polarity due to the -OH and amine groups, making them suitable for hydrophilic applications (e.g., surfactants) .

- Reactivity: The hydroxyl group in this compound facilitates esterification and etherification, whereas the iodine substituent in (5-Iodopyridin-3-yl)-methanol enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.